N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]purin-6-yl]benzamide
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Overview
Description
“N-9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]purin-6-yl]benzamide” is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including methoxyphenyl, cyanoethoxy, and phosphanyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]purin-6-yl]benzamide” involves multiple steps, each requiring specific reaction conditions. Typically, the synthesis starts with the preparation of the oxolan-2-yl ring, followed by the introduction of the purin-6-yl group. The final steps involve the addition of the benzamide group and the incorporation of the methoxyphenyl and cyanoethoxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
“N-9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]purin-6-yl]benzamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, “N-9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]purin-6-yl]benzamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets can provide insights into cellular processes and mechanisms.
Medicine
In medicine, the compound could have potential therapeutic applications. Its interactions with biological targets may lead to the development of new drugs for treating various diseases.
Industry
In industry, “N-9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]purin-6-yl]benzamide” can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of “N-9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]purin-6-yl]benzamide” involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and compounds with similar functional groups. Examples include:
Adenosine derivatives: Compounds with similar purine structures.
Benzamide derivatives: Compounds with similar benzamide groups.
Phosphanyl compounds: Compounds with similar phosphanyl groups.
Uniqueness
The uniqueness of “N-9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]purin-6-yl]benzamide” lies in its combination of functional groups and stereochemistry. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C47H52N7O7P |
---|---|
Molecular Weight |
870.8 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40-,41+,42+,62?/m0/s1/i28+1,29+1,30+1,31+1,40+1,41+1,42+1,43+1,45+1,49+1,50+1,51+1,53+1 |
InChI Key |
GGDNKEQZFSTIMJ-LBENYZQCSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[13C@H]1[13CH2][13C@@H](O[13C@@H]1[13CH2]OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)[15N]5[13CH]=[15N][13C]6=C([15N]=[13CH][15N]=[13C]65)NC(=O)C7=CC=CC=C7 |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
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